2-(3,5-Dichlorophenyl)-1-fluoronaphthalene 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893721
InChI: InChI=1S/C16H9Cl2F/c17-12-7-11(8-13(18)9-12)15-6-5-10-3-1-2-4-14(10)16(15)19/h1-9H
SMILES:
Molecular Formula: C16H9Cl2F
Molecular Weight: 291.1 g/mol

2-(3,5-Dichlorophenyl)-1-fluoronaphthalene

CAS No.:

Cat. No.: VC15893721

Molecular Formula: C16H9Cl2F

Molecular Weight: 291.1 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dichlorophenyl)-1-fluoronaphthalene -

Specification

Molecular Formula C16H9Cl2F
Molecular Weight 291.1 g/mol
IUPAC Name 2-(3,5-dichlorophenyl)-1-fluoronaphthalene
Standard InChI InChI=1S/C16H9Cl2F/c17-12-7-11(8-13(18)9-12)15-6-5-10-3-1-2-4-14(10)16(15)19/h1-9H
Standard InChI Key XJWRXUMHEXISMW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=CC(=C3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-(3,5-Dichlorophenyl)-1-fluoronaphthalene has the molecular formula C₁₆H₉Cl₂F and a molecular weight of 291.1 g/mol . The naphthalene core provides a planar aromatic system, while the substituents introduce steric and electronic effects that modulate its behavior in chemical reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₉Cl₂F
Molecular Weight291.1 g/mol
IUPAC Name2-(3,5-Dichlorophenyl)-1-fluoronaphthalene
SMILES NotationC1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=CC(=C3)Cl)Cl

Synthesis and Manufacturing

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield
DiazotizationNaNO₂, HCl, -5°C85–90%
Fluoroborate FormationHBF₄, 0°C78%
Solvent ExchangeMethanol → Toluene>95%
Thermal Decomposition130–200°C, inert atmosphere80%

Physicochemical Properties

Solubility and Stability

The compound’s solubility is likely low in polar solvents (e.g., water) due to its aromaticity and halogen substituents. It is expected to dissolve in nonpolar solvents like toluene or dichloromethane. Stability studies suggest that the fluorine and chlorine atoms confer resistance to hydrolysis under ambient conditions .

Spectroscopic Data

  • ¹H NMR: Aromatic protons on the naphthalene ring resonate at δ 7.2–8.5 ppm, while the dichlorophenyl group shows signals near δ 7.0–7.5 ppm .

  • ¹³C NMR: Fluorine-coupled carbon at C1 appears at ~160 ppm, with chlorine-substituted carbons at ~135 ppm .

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